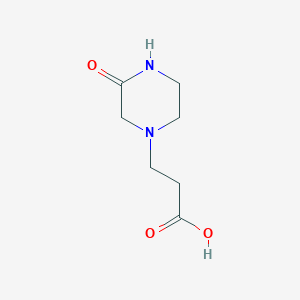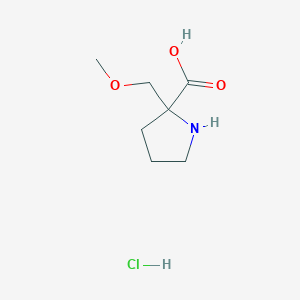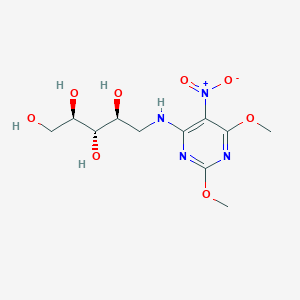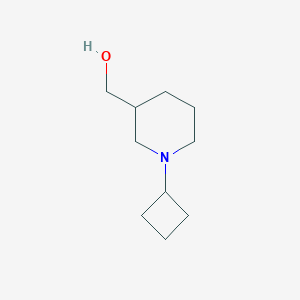
3-(3-Oxopiperazin-1-YL)propanoic acid
Overview
Description
“3-(3-Oxopiperazin-1-YL)propanoic acid” is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 g/mol . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a heterocyclic amine, attached to a propanoic acid group . The exact structure can be represented by the InChI string:InChI=1S/C7H12N2O3/c10-7(11)1-4-9-5-2-8-3-6-9/h8H,1-6H2,(H,10,11) .
Scientific Research Applications
Platelet Aggregation Inhibition and Thrombotic Disease Treatment : A study by Kitamura et al. (2001) discusses the synthesis of 2-oxopiperazine derivatives, including a compound that showed potent inhibitory effects on platelet aggregation. This suggests potential applications in treating thrombotic diseases (Kitamura et al., 2001).
Synthesis of Chiral Non-Racemic Derivatives : Weigl and Wünsch (2002) presented a high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates, starting with the amino acid glutamate. This highlights its utility in creating structurally diverse and potentially biologically active compounds (Weigl & Wünsch, 2002).
Conformational Studies in Cyclic Peptides : Miyake et al. (1996) conducted a conformational study of a cyclic peptide containing N,N'-ethylene-bridged-(S)-phenylalanyl-(S)-phenylalanine, which includes a 2-oxopiperazine structure. This research contributes to the understanding of peptide conformations, which is crucial in drug design (Miyake et al., 1996).
Antiproliferative Properties in Cancer Treatment : Pantelić et al. (2021) synthesized novel organotin(IV) compounds with propanoic acid derivatives, including oxaprozin, and evaluated their antiproliferative activity against various human cancer cell lines. This suggests potential applications in cancer treatment (Pantelić et al., 2021).
Insecticidal Activity : Samaritoni et al. (2003) synthesized various dihydropiperazine neonicotinoid compounds, demonstrating potential as insecticides. This research adds to the understanding of sustainable pest control methods (Samaritoni et al., 2003).
Synthesis of Annelated 2-Oxopiperazines : Svetlana et al. (2015) explored the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the synthesis of novel annelated 2-oxopiperazines. This has implications in organic synthesis and the development of new chemical entities (Svetlana et al., 2015).
Anticonvulsant and Antinociceptive Activity : Kamiński et al. (2016) synthesized a library of new piperazinamides with potential anticonvulsant activity. This study contributes to the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).
Safety and Hazards
The safety information for “3-(3-Oxopiperazin-1-YL)propanoic acid” indicates that it may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It’s important to handle this compound with appropriate safety measures.
Future Directions
While specific future directions for “3-(3-Oxopiperazin-1-YL)propanoic acid” are not available, it’s worth noting that compounds with similar structures have been studied for their potential applications. For instance, a new oxopiperazin-based peptidomimetic molecule has been studied for its potential to inhibit prostatic acid phosphatase secretion and induce prostate cancer cell apoptosis . This suggests that “this compound” and similar compounds could have potential applications in biomedical research.
Mechanism of Action
Target of Action
The primary targets of 3-(3-Oxopiperazin-1-YL)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and pathways.
Result of Action
The molecular and cellular effects of this compound’s action are unknown at this time . Once the mode of action is understood, it will be possible to describe these effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the mechanism of action of this compound, it’s difficult to discuss how such factors might impact this compound .
Biochemical Analysis
Biochemical Properties
3-(3-Oxopiperazin-1-YL)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially acting as an inhibitor or substrate . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it may alter the expression of specific genes, impacting cellular growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these processes is important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3-(3-oxopiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-5-9(4-2-8-6)3-1-7(11)12/h1-5H2,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQLYCZCYIEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036592-02-5 | |
| Record name | 3-(3-oxopiperazin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)

![8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1462376.png)
